molecular formula C13H9F2NO B11875387 2-(Difluoromethoxy)naphthalene-1-acetonitrile

2-(Difluoromethoxy)naphthalene-1-acetonitrile

Cat. No.: B11875387
M. Wt: 233.21 g/mol
InChI Key: HFWDLRWKIYUUIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Difluoromethoxy)naphthalene-1-acetonitrile is an organic compound with the molecular formula C12H8F2NO It is characterized by the presence of a difluoromethoxy group attached to a naphthalene ring, which is further connected to an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)naphthalene-1-acetonitrile typically involves the reaction of 2-naphthol with difluoromethylating agents to introduce the difluoromethoxy group. This is followed by a cyanation reaction to attach the acetonitrile group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethoxy)naphthalene-1-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Naphthoquinones

    Reduction: Primary amines

    Substitution: Substituted naphthalene derivatives

Scientific Research Applications

2-(Difluoromethoxy)naphthalene-1-acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)naphthalene-1-acetonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes and receptors, influencing various biochemical pathways. The acetonitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • 2-(Methoxy)naphthalene-1-acetonitrile
  • 2-(Trifluoromethoxy)naphthalene-1-acetonitrile
  • 2-(Chloromethoxy)naphthalene-1-acetonitrile

Comparison:

Properties

Molecular Formula

C13H9F2NO

Molecular Weight

233.21 g/mol

IUPAC Name

2-[2-(difluoromethoxy)naphthalen-1-yl]acetonitrile

InChI

InChI=1S/C13H9F2NO/c14-13(15)17-12-6-5-9-3-1-2-4-10(9)11(12)7-8-16/h1-6,13H,7H2

InChI Key

HFWDLRWKIYUUIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC#N)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.